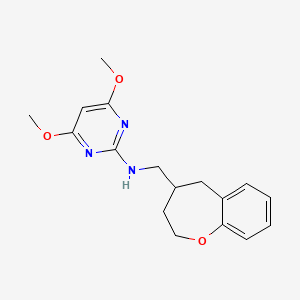

![molecular formula C17H18N2O2S B5559577 2-[(苯乙酰)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺](/img/structure/B5559577.png)

2-[(苯乙酰)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

描述

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, novel thiophene derivatives were synthesized starting from compounds such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, with the structures confirmed by IR, 1H NMR, MS spectral data, and elemental analysis. The synthesis process often seeks to optimize conditions for yield and purity, using methods such as high-performance liquid chromatography (HPLC) for analysis (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including "2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," is typically characterized using spectroscopic techniques. The detailed structure elucidation involves techniques such as IR spectroscopy, 1H and 13C NMR, and sometimes X-ray crystallography to determine the conformation and stereochemistry of the synthesized compounds. These analyses provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets (Vasu et al., 2003).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include condensation with aromatic aldehydes, acetylation, and reactions with benzylidenemalononitriles, acetylenic esters, and ketones. The chemical reactivity is influenced by the substituents on the thiophene ring and the nature of the functional groups attached to it. These reactions are essential for the functionalization of the thiophene core and the development of compounds with desired biological activities (Youssef, 2009).

科学研究应用

衍生物的合成与分析

- 偶氮甲碱衍生物: 与你感兴趣的化合物密切相关的2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺的偶氮甲碱衍生物因其潜在的细胞抑制、抗结核和抗炎活性而具有重要意义。这些衍生物的合成和高效液相色谱(HPLC)分析已被优化,表明它们在医药化学和制药科学中的重要性 (С. Чиряпкин et al., 2021).

生物和制药研究

- 抗菌和抗真菌活性: 一些噻吩-3-甲酰

化学转化和合成

- 噻吩中的串联转化: 与你的化合物密切相关的格瓦尔德噻吩中氨基和羰基/腈基的新型转化已被用于噻吩并嘧啶合成。这突出了这些化合物在化学合成中的多功能性和反应性 (N. Pokhodylo et al., 2010).

抗肿瘤和药理活性

- 抗肿瘤苯并噻唑: 相关的2-(4-氨基苯基)苯并噻唑已显示出有效且选择性的抗肿瘤活性,表明类似结构在癌症治疗中的潜力。这些化合物的代谢对其抗肿瘤机制至关重要,这可能是一种新颖且高度选择性的机制 (M. Chua et al., 1999).

- 血清素拮抗剂和抗焦虑活性: 由2-氨基-4,5,6,7-四氢-N-苯基苯并[b]噻吩-3-甲酰胺合成的噻吩衍生物已显示出显着的抗心律失常、血清素拮抗和抗焦虑活性。这表明了该类化合物在治疗中的潜力 (A. Amr et al., 2010).

属性

IUPAC Name |

2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c18-16(21)15-12-8-4-5-9-13(12)22-17(15)19-14(20)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKQHJSQBTFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)